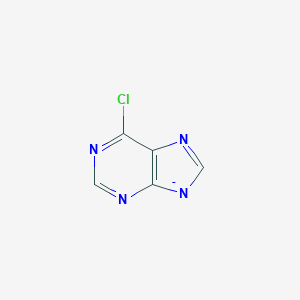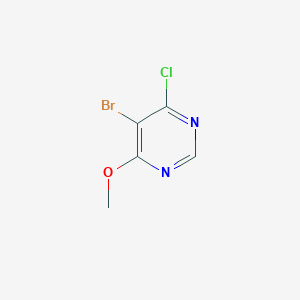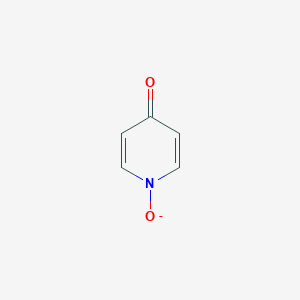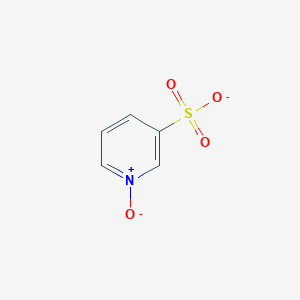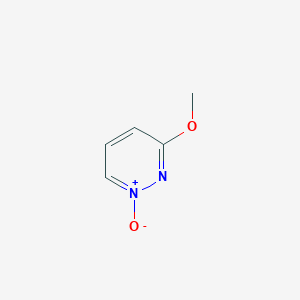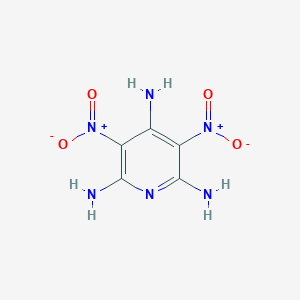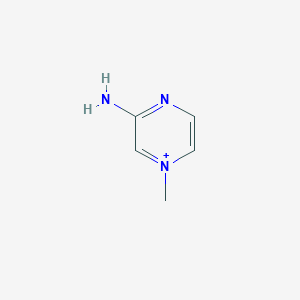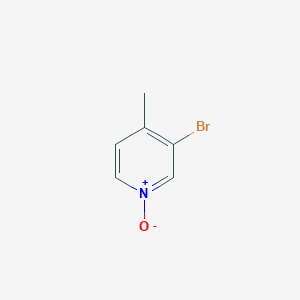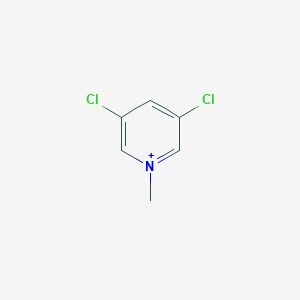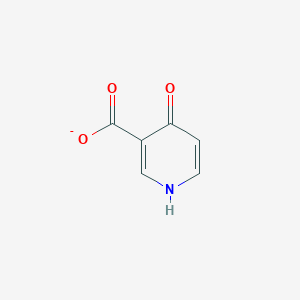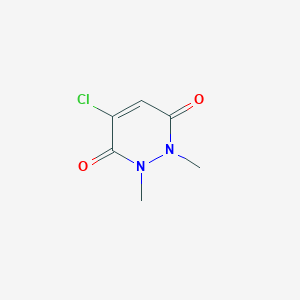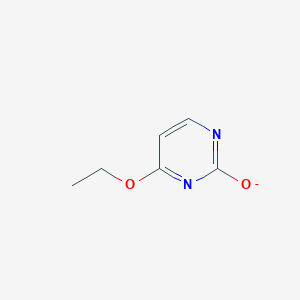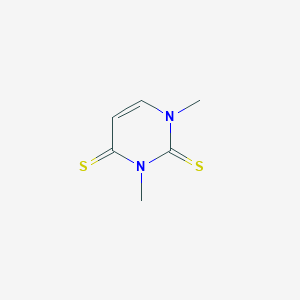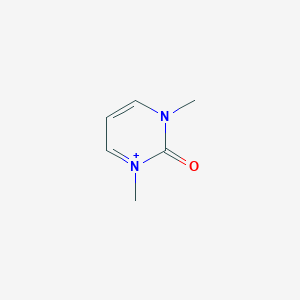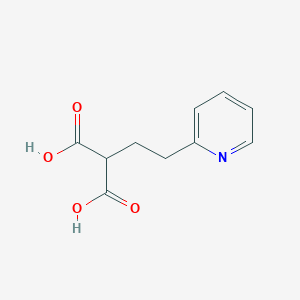
2-(2-Pyridin-2-ylethyl)malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Pyridin-2-ylethyl)malonic acid is a chemical compound with the molecular formula C10H11NO4 . It is also known as Propanedioic acid, 2-[2-(2-pyridinyl)ethyl]- .
Synthesis Analysis
The synthesis of 2-(2-Pyridin-2-ylethyl)malonic acid could potentially involve the Malonic Ester Synthesis, which is a synthetic procedure used to convert a compound that has the general structural formula 1 into a carboxylic acid that has the general structural formula 2 . The Malonic Ester Synthesis is comprised of five separate reactions: deprotonation to give an enolate, SN2 reaction of the enolate nucleophile with an alkyl halide electrophile, acidic ester hydrolysis, decarboxylation to give an enol, and tautomerization of the enol back to the carboxylic acid .Molecular Structure Analysis
The molecular structure of 2-(2-Pyridin-2-ylethyl)malonic acid consists of a pyridine ring attached to a malonic acid moiety via an ethyl bridge . The molecular weight of this compound is 209.2 .Chemical Reactions Analysis
The Knoevenagel Condensation could be a potential reaction mechanism for 2-(2-Pyridin-2-ylethyl)malonic acid. This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Pyridin-2-ylethyl)malonic acid such as its density, melting point, boiling point, and molecular weight can be found in various chemical databases .Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-pyridin-2-ylethyl)propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(13)8(10(14)15)5-4-7-3-1-2-6-11-7/h1-3,6,8H,4-5H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUWCQALPWWLTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridin-2-ylethyl)malonic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

